![molecular formula C6H10ClN3 B569798 (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride CAS No. 1219019-28-9](/img/structure/B569798.png)
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride
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Overview
Description
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various human tumor cell lines at subnanomolar concentrations. This activity is often linked to their ability to interact with folate receptors and facilitate drug uptake into cancer cells .
Case Study: Inhibition of Tumor Cell Growth
A study published in Cancer Research demonstrated that specific derivatives of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole inhibited the proliferation of KB, IGROV1, and SKOV3 human tumor cells. The mechanism involved targeted uptake through the folate receptor pathway, showcasing the potential for developing new anticancer therapies based on this scaffold .
Electrochemical Applications
2.1 Ionic Liquids and Electrolytes
The unique structure of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride allows it to function effectively in ionic liquids. Its stability and electrochemical properties make it suitable for applications in fuel cells and batteries. The compound's crystal structure reveals significant hydrogen bonding interactions that contribute to its stability in ionic environments .
Table 1: Electrochemical Properties
Property | Value |
---|---|
Conductivity | High |
Stability | Excellent |
Hydrogen Bonding Density | Moderate |
Materials Science Applications
3.1 Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals enhances its utility in creating advanced materials for electronic applications.
Case Study: Polymer Blends
Research conducted at the Groningen Research Institute of Pharmacy demonstrated that incorporating (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole into polymer matrices improved mechanical properties and thermal stability. This finding opens avenues for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of (6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine: The base compound without the hydrochloride salt.
Pyrrolo[1,2-a]imidazole derivatives: Other derivatives with similar core structures but different functional groups.
Uniqueness
(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(6S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N2⋅HCl. The compound features a fused pyrrole and imidazole ring system, which is often associated with bioactive molecules. The structure is crucial for its interaction with biological targets.
Synthesis
The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves cyclization reactions. A common method includes the condensation of an amino alcohol with a diketone under acidic or basic conditions. Optimized industrial methods may employ catalysts to enhance yield and selectivity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant antimicrobial activity. For instance, a study assessed the antibacterial efficacy of synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated that several derivatives displayed bacteriostatic properties comparable to conventional antibiotics .
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. One study reported that certain derivatives effectively inhibited cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and death .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. For example, it has been shown to modulate the activity of kinases and phosphatases that are crucial for cellular signaling processes.
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of synthesized pyrroloimidazole derivatives using DPPH radical scavenging and FRAP assays. Results indicated that these compounds exhibited notable antioxidant efficacy similar to established antioxidants .
- Metabolic Stability : Research focusing on the metabolic stability of these compounds revealed that modifications in their chemical structure significantly impacted their stability in human liver microsomes. Compounds with specific substituents showed enhanced metabolic stability while maintaining biological activity .
Data Tables
Activity | EC50 (μM) | Remarks |
---|---|---|
Antibacterial (Gram-positive) | 0.010 | High potency against selected strains |
Antibacterial (Gram-negative) | 0.064 | Moderate potency |
Anticancer (Cell line A) | 0.395 | Induced apoptosis |
Antioxidant (DPPH assay) | Similar to standard antioxidants | Effective radical scavenger |
Properties
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDEEQXHVJGNL-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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